Oseltamivir phosphate is a white, crystalline powder that serves as the ethyl ester prodrug of oseltamivir carboxylate. [] Oseltamivir carboxylate is a potent and selective inhibitor of influenza neuraminidase, an enzyme essential for the replication of influenza viruses A and B. [, ] It is classified as a neuraminidase inhibitor and is a crucial tool in influenza research, particularly in investigating viral replication mechanisms, antiviral drug resistance, and the development of novel influenza therapeutics. [, , , ]
[2] Arshiya Farheen * , Dr. K. V. Ratnamala RBVRR Women’s College of Pharmacy, Barkatpura, Hyderabad, Telangana, India. [] Delayed Dosing of S-033188, a Novel Inhibitor of Influenza Virus Cap-dependent Endonuclease, Exhibited Significant Reduction of Viral Titer and Mortality in Mice Infected with Influenza A Virus[6] Therapeutic targeting of Neu1 sialidase with oseltamivir phosphate (Tamiflu®) disables cancer cell survival in human pancreatic cancer with acquired chemoresistance[11] The synthetic development of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu®): A challenge for synthesis & process research[14] Study of oseltamivir-resistance among influenza virus based on RTCA system[15] Spectrophotometric and spectrofluorimetric determination of oseltamivir phosphate using 4-chloro-7-nitrobenzo-2-oxa 1,3-diazole[18] Antiviral Activity of Oseltamivir Phosphate,Ribavirin and Rimantadine Hydrochloride on Influenza A/H1N1 Virus in Vitro[21] Oseltamivir phosphate granule and preparation method thereof[23] 1350. Therapeutic Effects of Baloxavir Marboxil against Influenza A Virus Infection in Ferrets[25] Formulation of taste masked, compression coated, immediate release tablets of oseltamivir phosphate - a preliminary investigation[27] Penetration of oseltamivir and its active metabolite into the brain after lipopolysaccharide-induced inflammation in mice.[28] Research and Development of a Second-Generation Process for Oseltamivir Phosphate, Prodrug for a Neuraminidase Inhibitor[30] Efficacy of a single intravenous injection of peramivir (BCX-1812) compared to oral oseltamivir against seasonal influenza B virus infection in ferrets[31] Oseltamivir Is Effective against 1918 Influenza Virus Infection of Macaques but Vulnerable to Escape
Oseltamivir phosphate belongs to the class of neuraminidase inhibitors. These compounds are designed to block the function of neuraminidase, an enzyme that facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, oseltamivir phosphate effectively reduces the spread of influenza virus within the respiratory tract.
Oseltamivir phosphate can be synthesized through various methods, with significant advancements made since its initial development. The synthesis typically starts from (−)-shikimic acid, a naturally occurring compound derived from the Chinese star anise.
Oseltamivir phosphate has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C_16H_28N_2O_4P, and its structure includes:
The stereochemistry of oseltamivir is crucial for its effectiveness as an antiviral agent. The specific configuration at certain chiral centers allows for optimal interaction with the neuraminidase enzyme.
Oseltamivir phosphate undergoes several chemical reactions during its synthesis and metabolic conversion:
The mechanism of action of oseltamivir phosphate involves competitive inhibition of the neuraminidase enzyme:
This mechanism highlights the importance of timely administration within 48 hours of symptom onset for maximum efficacy.
Oseltamivir phosphate exhibits several notable physical and chemical properties:
These properties are essential for formulating effective dosage forms such as capsules and oral suspensions.
Oseltamivir phosphate is primarily used in clinical settings for:
The ongoing research into alternative synthesis routes aims to enhance production efficiency and reduce costs associated with oseltamivir phosphate manufacturing.
Oseltamivir phosphate (Tamiflu®) emerged from structure-based drug design targeting influenza neuraminidase (vNEU), an enzyme critical for viral replication. X-ray crystallography revealed that vNEU’s active site contains three conserved arginine residues that bind sialic acid (Neu5Ac) derivatives. Researchers designed carbocyclic transition-state analogs mimicking the planar oxonium ion in sialidase catalysis [2] [6]. Early inhibitors like zanamivir retained Neu5Ac’s pyranose ring but exhibited poor oral bioavailability. To enhance lipophilicity, Gilead Sciences replaced the glycerol side chain with a 3-pentyloxy group and used a cyclohexene scaffold instead of sugar, creating the precursor GS 4071. Its ethyl ester prodrug, oseltamivir phosphate, improved oral absorption while maintaining potent inhibition (IC₅₀ = 1–10 nM) against influenza A/B neuraminidases [6] [10].
Table 1: Evolution of Neuraminidase Inhibitors
Compound | Core Structure | Key Modifications | Bioavailability |
---|---|---|---|
DANA | Pyranose | None | Low |
Zanamivir | Pyranose | C4-guanidino group | <5% (oral) |
GS 4071 (active form) | Cyclohexene | 3-Pentyloxy side chain | High (after hydrolysis) |
Oseltamivir (prodrug) | Cyclohexene | Ethyl ester | >75% |
Shikimic acid (SA), a key intermediate in the aromatic amino acid pathway, serves as the exclusive industrial precursor for oseltamivir. In nature, SA is biosynthesized from erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) via the seven-step shikimate pathway [3] [7]. The pathway involves three critical enzymes:
Table 2: Shikimic Acid Sources and Key Metrics
Source | Extraction Yield | SA Purity | Production Capacity |
---|---|---|---|
Star anise fruit | 3–7% (w/w) | 95–98% | Limited (seasonal) |
Recombinant E. coli | 50–126 g/L | >99% | >500 tons/year |
Oseltamivir’s synthesis demands precise stereochemical control over its three chiral centers (3R,4R,5S configuration). Early routes from shikimic acid involved 10–14 steps with critical bottlenecks [1] [5]:
Metabolic engineering of E. coli has revolutionized SA production. Key strategies include [4] [7] [8]:
Table 3: Metabolic Engineering Milestones in E. coli
Strain | Genetic Modifications | SA Titer (g/L) | Yield (g/g glc) |
---|---|---|---|
PB12.SA22 | PTS⁻, aroK⁻, aroL⁻, pSCaroGᶠᵇʳ-tktA-aroE | 7.0 | 0.29 |
CGXII-based | pykA⁻, aroBᵒᵛᵉʳ, glkᵒᵛᵉʳ | 141.0 | 0.43 |
SA09 | pykF⁻, otsAᵈʸⁿᵃᵐᶦᶜ, aroEᴾ¹¹⁷ᴸ | 126.4 | 0.50 |
Roche’s current industrial process uses shikimic acid and addresses azide safety via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7